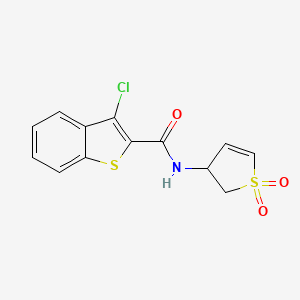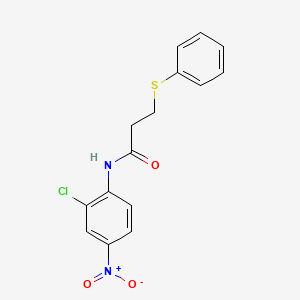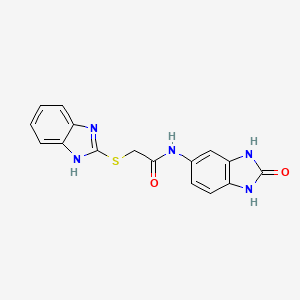![molecular formula C23H25N3O4S B4194987 N~1~-[4-(benzyloxy)phenyl]-N~2~-[(dimethylamino)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B4194987.png)
N~1~-[4-(benzyloxy)phenyl]-N~2~-[(dimethylamino)sulfonyl]-N~2~-phenylglycinamide
Descripción general
Descripción
N~1~-[4-(benzyloxy)phenyl]-N~2~-[(dimethylamino)sulfonyl]-N~2~-phenylglycinamide, commonly known as Bz-DMSA-Phe-NH2, is a chemical compound that has gained significant attention in the field of scientific research. This compound is a peptide-based inhibitor of proteases, which are enzymes that catalyze the breakdown of proteins. Bz-DMSA-Phe-NH2 has shown promising results in various scientific studies, and its potential applications in the field of medicine and biochemistry are being explored.
Mecanismo De Acción
Bz-DMSA-Phe-NH2 acts as a competitive inhibitor of proteases by binding to the active site of the enzyme. This binding prevents the enzyme from catalyzing the breakdown of proteins, resulting in the inhibition of protease activity. The specificity of Bz-DMSA-Phe-NH2 for different proteases is determined by the amino acid sequence of the peptide.
Biochemical and Physiological Effects:
The inhibition of proteases by Bz-DMSA-Phe-NH2 has various biochemical and physiological effects. For example, the inhibition of thrombin by Bz-DMSA-Phe-NH2 can prevent blood clotting, which is beneficial in the treatment of thrombotic disorders. The inhibition of proteases involved in inflammation can also reduce inflammation and associated pain. However, the inhibition of proteases involved in normal physiological processes can have adverse effects, and the safety of Bz-DMSA-Phe-NH2 needs to be carefully evaluated.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Bz-DMSA-Phe-NH2 has several advantages as a research tool. It is a highly specific inhibitor of proteases, which allows researchers to study the role of specific proteases in various physiological processes. It is also relatively easy to synthesize and purify, which makes it a cost-effective research tool. However, Bz-DMSA-Phe-NH2 has some limitations, including its potential toxicity and the need for careful evaluation of its effects on normal physiological processes.
Direcciones Futuras
There are several potential future directions for the research on Bz-DMSA-Phe-NH2. One direction is the development of Bz-DMSA-Phe-NH2 derivatives with improved specificity and potency for specific proteases. Another direction is the exploration of the potential diagnostic and therapeutic applications of Bz-DMSA-Phe-NH2 in various diseases. Finally, the safety and efficacy of Bz-DMSA-Phe-NH2 need to be further evaluated in preclinical and clinical studies to determine its potential as a therapeutic agent.
Aplicaciones Científicas De Investigación
Bz-DMSA-Phe-NH2 has been extensively studied for its potential applications in the field of medicine and biochemistry. It has been shown to inhibit various proteases, including chymotrypsin, trypsin, and thrombin, which are involved in various physiological processes such as blood coagulation, inflammation, and cancer progression. Bz-DMSA-Phe-NH2 has also been studied for its potential use as a diagnostic tool for detecting protease activity in various diseases.
Propiedades
IUPAC Name |
2-[N-(dimethylsulfamoyl)anilino]-N-(4-phenylmethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O4S/c1-25(2)31(28,29)26(21-11-7-4-8-12-21)17-23(27)24-20-13-15-22(16-14-20)30-18-19-9-5-3-6-10-19/h3-16H,17-18H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQNUMQFMYQUUTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N(CC(=O)NC1=CC=C(C=C1)OCC2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-methoxybenzyl)-4-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B4194918.png)
![5,6,7-trimethoxy-4-[3-(trifluoromethyl)phenyl]-3,4-dihydro-2(1H)-quinolinone](/img/structure/B4194926.png)
![N~2~-(2-ethoxyphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}-N~1~-[2-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4194928.png)
![N-(3-chlorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B4194932.png)
![2-[(2-iodobenzyl)oxy]-3-methoxybenzaldehyde](/img/structure/B4194942.png)


![N-(2,5-dimethoxyphenyl)-2-[(2-furylmethyl)amino]-2-thioxoacetamide](/img/structure/B4194965.png)
![N,N-dimethyl-N'-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]-N'-phenylsulfamide](/img/structure/B4194973.png)
![methyl 2-({[5-(2-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}amino)benzoate](/img/structure/B4194991.png)
![5-(4-{[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}-1-piperazinyl)-1,3-dimethyl-6-nitro-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B4194998.png)
![5-[(4-ethoxyphenyl)amino]-2-isopropyl-5-oxopentanoic acid](/img/structure/B4194999.png)

![methyl 5-{[N-(3-acetylphenyl)-N-(methylsulfonyl)glycyl]amino}-2-chlorobenzoate](/img/structure/B4195012.png)